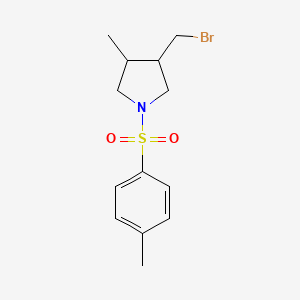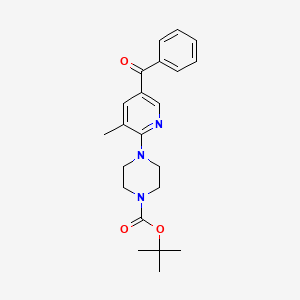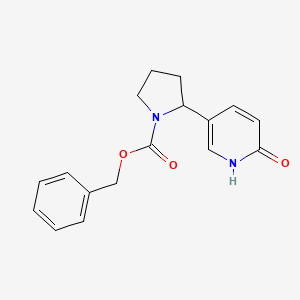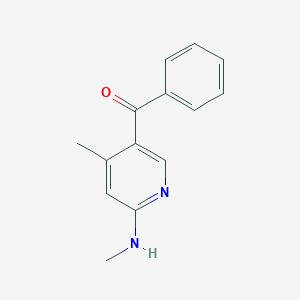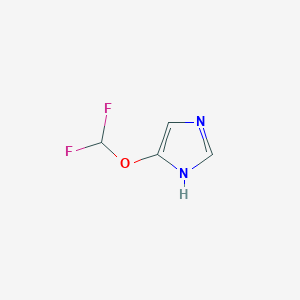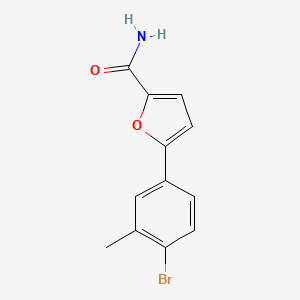
5-(4-Bromo-3-methylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-3-methylphenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methylaniline with furan-2-carbonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Chemical Reactions Analysis
5-(4-Bromo-3-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Oxidation Reactions: The furan ring can be oxidized using oxidizing agents like potassium permanganate to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Scientific Research Applications
5-(4-Bromo-3-methylphenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its antibacterial activity against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.
Biological Research: The compound is used in studies investigating the mechanisms of microbial resistance and the development of new antimicrobial agents.
Industrial Applications: It is employed in the synthesis of other furan derivatives, which are used as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death . It targets specific proteins and enzymes involved in cell wall synthesis, making it effective against a broad spectrum of bacteria .
Comparison with Similar Compounds
5-(4-Bromo-3-methylphenyl)furan-2-carboxamide can be compared with other furan derivatives such as:
5-(4-Bromophenyl)furan-2-carboxamide: Similar in structure but lacks the methyl group on the phenyl ring, which may affect its biological activity.
5-(4-Chlorophenyl)furan-2-carboxamide: Contains a chlorine atom instead of bromine, which can influence its reactivity and pharmacological properties.
5-(4-Methylphenyl)furan-2-carboxamide: Lacks the halogen atom, which may result in different chemical and biological behaviors.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
5-(4-bromo-3-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H10BrNO2/c1-7-6-8(2-3-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H2,14,15) |
InChI Key |
NRQOYEAFOFIYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


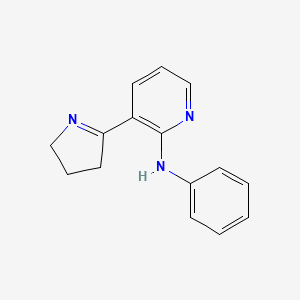
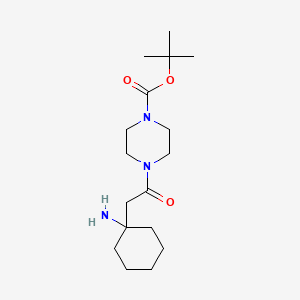

![1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807359.png)

